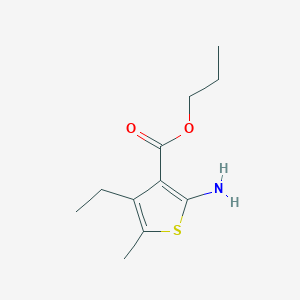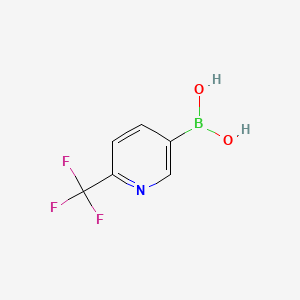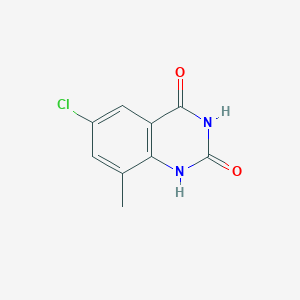
Propyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate is a chemical compound with the molecular formula C11H17NO2S and a molecular weight of 227.32 . It is used for research purposes .
Synthesis Analysis
The synthesis of thiophene derivatives, such as Propyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate, often involves the Gewald synthesis . This is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis
The molecular structure of Propyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate is represented by the SMILES notation: CCCOC(=O)C1=C(SC(=C1CC)C)N .Applications De Recherche Scientifique
Medicinal Chemistry: Antimicrobial Agents
Thiophene derivatives, including Propyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate, have been synthesized and evaluated for their antimicrobial activity . These compounds have shown potential as potent antibacterial agents against various strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi . Their ability to combat drug-resistant bacteria makes them valuable in the development of new antimicrobial drugs.
Oncology: Anticancer Activity
The thiophene nucleus is a significant component in the synthesis of compounds with anticancer properties . Some thiophene derivatives have been tested against human lung cancer cell lines, such as A-549, and have shown effective cytotoxic activity . This suggests that Propyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate could be a precursor in the synthesis of novel anticancer drugs.
Pharmacology: Anti-inflammatory and Antipsychotic Drugs
Thiophene derivatives are known for their wide range of therapeutic properties, including anti-inflammatory and antipsychotic effects . This makes them an important class of compounds for the development of drugs that can treat conditions like schizophrenia and chronic inflammation.
Material Science: Anticorrosion Applications
In material science, thiophene derivatives have been explored for their anticorrosion properties. They can be used to protect metals from corrosion, which is crucial in extending the lifespan of metal structures and components .
Antioxidant Applications
Thiophene compounds have also demonstrated antioxidant activity , which is essential in the prevention of oxidative stress-related diseases . Antioxidants play a critical role in neutralizing free radicals, which can cause cellular damage and contribute to various chronic diseases.
Kinase Inhibition: Therapeutic Enzyme Targeting
Kinases are enzymes that play a pivotal role in numerous cellular processes. Thiophene derivatives have been identified as potential kinase inhibitors , which could lead to the development of targeted therapies for diseases where kinase activity is dysregulated .
Estrogen Receptor Modulation: Hormonal Therapies
Some thiophene derivatives act as estrogen receptor modulators . These compounds can be used to develop therapies for conditions related to estrogen receptor activity, such as breast cancer and osteoporosis.
Anti-anxiety and Anti-arrhythmic Medications
Lastly, the thiophene nucleus is found in drugs with anti-anxiety and anti-arrhythmic properties . This highlights the potential of thiophene derivatives in the treatment of anxiety disorders and cardiac arrhythmias.
Orientations Futures
The future directions for research on Propyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate and similar compounds could involve further exploration of their therapeutic properties and potential applications in medicinal chemistry and material science . Additionally, the development of more efficient synthesis methods could also be a focus of future research .
Propriétés
IUPAC Name |
propyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-4-6-14-11(13)9-8(5-2)7(3)15-10(9)12/h4-6,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHFCUASJUAIOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(SC(=C1CC)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-bromo-7-nitro-1H-benzo[d]imidazole](/img/structure/B1326512.png)






![1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1326531.png)


